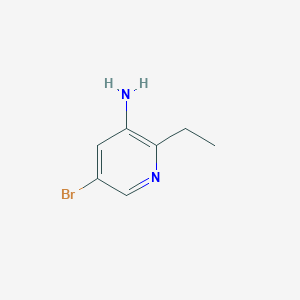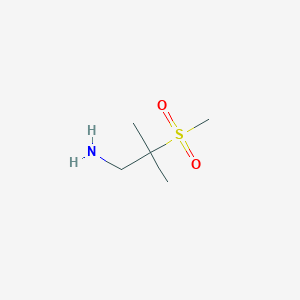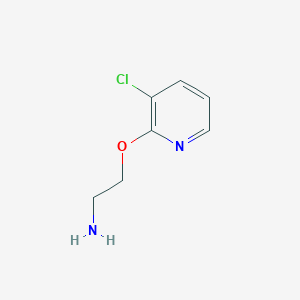
3-Amino-5-bromo-2-ethylpyridine
Descripción general
Descripción
3-Amino-5-bromo-2-ethylpyridine is an organic compound with the molecular formula C7H9BrN2 and a molecular weight of 201.06 g/mol . It is not intended for human or veterinary use and is used only for research purposes.
Molecular Structure Analysis
The InChI code for 3-Amino-5-bromo-2-ethylpyridine is1S/C7H9BrN2/c1-2-7-6 (9)3-5 (8)4-10-7/h3-4H,2,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
3-Amino-5-bromo-2-ethylpyridine is a white to yellow solid . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Catalytic Amination
Copper-catalyzed amination reactions represent a pivotal method for constructing nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals. In a study by Lang et al. (2001), bromopyridine, closely related to 3-amino-5-bromo-2-ethylpyridine, was transformed into aminopyridine using copper(I) oxide catalysis. This method demonstrates high yields and low catalyst loading, underlining the potential of halogenated pyridines in facilitating efficient amination reactions (Lang, Zewge, Houpis, & VolanteRalph, 2001).
Synthesis of Complex Molecules
The reactivity of halogen atoms in brominated pyridines is crucial for synthesizing complex organic molecules. Hertog et al. (1948) described the conversion of dibromopyridine into ethoxypyridine derivatives, a process that involves interactions with ammonia and subsequent acetylation. This research illustrates the utility of halogenated pyridines in the stepwise synthesis of more complex structures, potentially including 3-amino-5-bromo-2-ethylpyridine derivatives (Hertog, Falter, & Linde, 1948).
Anticancer Research
In the field of medicinal chemistry, the modification of pyridine derivatives can lead to the discovery of new anticancer agents. A study by Temple et al. (1983) explored the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, starting from an aminopyridine structure similar to 3-amino-5-bromo-2-ethylpyridine. These compounds were evaluated for their effects on the proliferation of cultured L1210 cells, showcasing the potential of halogenated pyridines in developing new therapeutic agents (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Electrocatalysis
The electrosynthesis of valuable organic compounds is another area where halogenated pyridines, like 3-amino-5-bromo-2-ethylpyridine, find application. Gennaro et al. (2004) investigated the electrochemical reduction of amino-bromopyridine derivatives in the presence of CO2, leading to the synthesis of aminonicotinic acid under mild conditions. This research highlights the role of halogenated pyridines in electrocatalytic processes, potentially opening pathways to environmentally friendly synthetic methodologies (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .
Propiedades
IUPAC Name |
5-bromo-2-ethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-2-7-6(9)3-5(8)4-10-7/h3-4H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIMBKKSDPMLLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=N1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-bromo-2-ethylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1r,4r)-N1-[(pyridin-3-yl)methyl]cyclohexane-1,4-diamine](/img/structure/B1527553.png)
![5-[(2-Amino-1,3-thiazol-5-yl)methyl]-2-fluorobenzonitrile](/img/structure/B1527554.png)
![{4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol](/img/structure/B1527556.png)


![3-Methyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1527562.png)


![2-(2-Bromophenyl)-2-[(2-methoxyethyl)amino]acetic acid](/img/structure/B1527570.png)
![4-[(2,4-Dimethoxyphenyl)amino]benzoic acid](/img/structure/B1527571.png)
![4-{[2-(Thiophen-3-yl)ethyl]amino}benzoic acid](/img/structure/B1527572.png)
![5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1527573.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1527575.png)